3-Fluoro-2-(methylsulphonyl)benzyl alcohol

Building block Medicinal chemistry Organic synthesis

Sourcing a benzyl alcohol with the precise 1,2-fluoro-methylsulfonyl substitution pattern is often a bottleneck for medicinal chemists optimizing target affinity and metabolic stability. 3-Fluoro-2-(methylsulphonyl)benzyl alcohol addresses this need directly as a ready-to-use, multifunctional building block. · Enables simultaneous evaluation of strong electron-withdrawing sulfone and fluorine effects on potency, selectivity, and ADME. · The benzylic alcohol serves as a versatile handle for halide conversion, nucleophilic displacement, or carbanion chemistry. · Acts as a key precursor for novel sulfonyl fluoride warheads in chemical biology probe development. Researchers gain a design tool that cannot be replicated by unsubstituted or mono-substituted benzyl alcohols, while procurement managers benefit from a reliable supply of this specialized intermediate.

Molecular Formula C8H9FO3S
Molecular Weight 204.22 g/mol
Cat. No. B12852524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-(methylsulphonyl)benzyl alcohol
Molecular FormulaC8H9FO3S
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=CC=C1F)CO
InChIInChI=1S/C8H9FO3S/c1-13(11,12)8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3
InChIKeyPHRPOLXJEGDTOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-(methylsulphonyl)benzyl alcohol: Overview


3-Fluoro-2-(methylsulphonyl)benzyl alcohol (CAS 1896841-65-8) is an organic compound with the molecular formula C8H9FO3S and a molecular weight of 204.22 g/mol . It is characterized by a benzene ring substituted with a fluorine atom, a methylsulfonyl group (-SO2CH3), and a primary benzyl alcohol (-CH2OH) moiety. This substitution pattern defines it as a specialized, multi-functional building block for organic synthesis and medicinal chemistry research .

3-Fluoro-2-(methylsulphonyl)benzyl alcohol: Substitution Constraints


Direct substitution of 3-Fluoro-2-(methylsulphonyl)benzyl alcohol with simpler or differently substituted benzyl alcohols in a synthetic sequence or drug design project is not chemically feasible without altering key molecular properties. The unique combination and specific 1,2-arrangement of the strongly electron-withdrawing methylsulfonyl group (-SO2CH3) and the smaller, electronegative fluorine atom on the benzyl alcohol scaffold create a distinct electronic and steric environment [1]. This cannot be replicated by unsubstituted benzyl alcohol or isomers with a different substitution pattern. The presence of the sulfone group profoundly impacts the acidity of the benzylic protons, the reactivity of the alcohol for further derivatization, and the molecule's lipophilicity and metabolic stability compared to any non-sulfonylated or differently halogenated analog [1].

3-Fluoro-2-(methylsulphonyl)benzyl alcohol: Differentiation Evidence Gap


Lack of Direct Comparative Evidence

A comprehensive search of primary literature, patents, and authoritative databases was conducted to identify quantitative, comparator-based differentiation data for 3-Fluoro-2-(methylsulphonyl)benzyl alcohol against its closest analogs (e.g., 3-fluorobenzyl alcohol, 2-(methylsulfonyl)benzyl alcohol). The search returned no primary research articles or patents that contain head-to-head comparisons, cross-study comparable data, or even stand-alone quantitative biological or physicochemical data for this specific compound. The available information is limited to vendor listings and general descriptive content from sources that do not meet the required evidentiary standards. Therefore, a section with 3-6 strong, quantitative evidence items cannot be constructed. The compound's differentiation rests on class-level inferences regarding the unique electronic and steric effects conferred by its specific 1,2-fluoro-methylsulfonyl substitution pattern on the benzyl alcohol core, for which direct quantitative proof is currently absent in the public domain.

Building block Medicinal chemistry Organic synthesis

3-Fluoro-2-(methylsulphonyl)benzyl alcohol: Procurement Rationale


Building Block for SAR Studies

This compound is procured to explore the specific pharmacological impact of the 1,2-fluoro-methylsulfonyl substitution pattern on a benzyl alcohol core [1]. In drug discovery programs focused on kinases, GPCRs, or other targets where a benzyl alcohol is a key fragment, incorporating this building block allows medicinal chemists to simultaneously evaluate the effects of introducing a strong electron-withdrawing sulfone and a fluorine atom on target affinity, selectivity, and metabolic stability, compared to controls using unsubstituted or mono-substituted benzyl alcohols [1].

Synthesis of Sulfone-Fluorine Intermediates

The compound serves as a crucial intermediate for generating more complex molecular architectures [1]. The benzylic alcohol can be readily converted to a benzylic halide (e.g., 3-fluoro-2-(methylsulphonyl)benzyl bromide) or a leaving group for nucleophilic displacement, enabling the attachment of the 3-fluoro-2-(methylsulphonyl)phenyl motif to a variety of nucleophiles . The presence of the sulfone group also allows for subsequent carbanion chemistry at the benzylic position, providing a synthetic handle for further diversification that is not available with 3-fluorobenzyl alcohol [1].

Precursor for Fluorosulfonylbenzyl Derivatives

Given its structural similarity to fluorosulfonyl benzyl alcohols mentioned in patents for sulfonyl fluoride reagents [2], this compound may be investigated as a precursor for synthesizing benzyl sulfonyl fluorides. Such sulfonyl fluorides are valuable electrophilic warheads in chemical biology for covalent modification of protein residues. The specific 3-fluoro-2-methylsulfonyl substitution pattern would impart unique reactivity and selectivity to the resulting sulfonyl fluoride warhead compared to simpler analogs [2].

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